4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
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Description
4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines .
Mode of Action
One of the 2-aminothiazole derivatives, n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4
Biochemical Pathways
For instance, a synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has been indicated to have important antioxidant properties , suggesting that it might be involved in the oxidative stress pathway.
Result of Action
Given the reported activities of similar 2-aminothiazole derivatives, it can be inferred that this compound might exhibit anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole derivatives can interact with various enzymes and proteins . For instance, one derivative, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been shown to inhibit tubulin polymerization .
Cellular Effects
Similar 2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-17-8-6-15(7-9-17)24-19(27)12-31-21-25-16(11-30-21)10-18(26)23-14-4-2-13(3-5-14)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOIBCGYLJYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.